molecular formula C32H26N4O2 B5822330 N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide)

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide)

Cat. No. B5822330
M. Wt: 498.6 g/mol
InChI Key: SACSTSGTOLPWBX-WXGDAXOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide), also known as PEND, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PEND is a hydrazide derivative that has been synthesized and studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and division.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) in lab experiments is its relatively low toxicity. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) has been shown to have low cytotoxicity, which makes it a good candidate for use in cell-based assays. However, one of the limitations of using N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide). One area of research is the development of more efficient synthesis methods for N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide). Another area of research is the investigation of the potential use of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) as a drug candidate for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) involves the reaction of 1,4-phenylenediamine with 1-naphthoic acid to form 1,4-phenylenedi(1-naphthoic acid) (PNA). PNA is then reacted with ethyl hydrazine to form N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide). The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide).

Scientific Research Applications

N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) has been studied extensively for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) has also been studied for its potential use as a fluorescent probe for detecting DNA damage. In addition, N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(1-naphthohydrazide) has shown promise as a potential drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[(E)-1-[4-[(E)-C-methyl-N-(naphthalene-1-carbonylamino)carbonimidoyl]phenyl]ethylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c1-21(33-35-31(37)29-15-7-11-25-9-3-5-13-27(25)29)23-17-19-24(20-18-23)22(2)34-36-32(38)30-16-8-12-26-10-4-6-14-28(26)30/h3-20H,1-2H3,(H,35,37)(H,36,38)/b33-21+,34-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACSTSGTOLPWBX-WXGDAXOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)C(=NNC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C12)/C3=CC=C(C=C3)/C(=N/NC(=O)C4=CC=CC5=CC=CC=C45)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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